2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride
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Overview
Description
2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride is a synthetic compound with the molecular formula C11H16N2O3S2ClH It is known for its unique structure, which includes an amino acid backbone and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfinic acid with dimethyl sulfate to form the sulfinyl intermediate. This intermediate is then reacted with 2-amino-3-bromopropanoic acid under basic conditions to yield the final product. The reaction conditions often involve temperatures ranging from 0°C to 50°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvents.
Reduction: Sodium borohydride; conditionsroom temperature, ethanol or methanol as solvents.
Substitution: Alkyl halides; conditionsbasic medium, solvents like acetone or dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the amino acid backbone allows the compound to mimic natural substrates and interfere with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: Similar structure but with a quinoline moiety instead of a sulfinyl group.
3-Amino-2-methylpropanoic acid: Similar amino acid backbone but lacks the sulfinyl group.
2-Oxopropanoic acid: Contains a keto group instead of a sulfinyl group.
Uniqueness
2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-3-[4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenyl]propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.2ClH/c1-17(2,16)13-9-5-3-8(4-6-9)7-10(12)11(14)15;;/h3-6,10H,7,12H2,1-2H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCLDBAFDLDEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)CC(C(=O)O)N)(=O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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